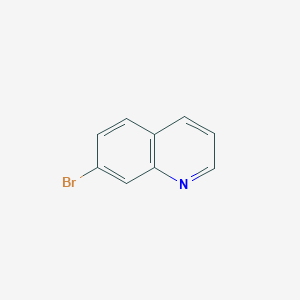
7-溴喹啉
描述
7-Bromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the seventh position of the quinoline ring. Quinoline itself is a fundamental structure in many natural and synthetic compounds, known for its applications in medicinal and industrial chemistry.
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of 7-Bromoquinoline can be achieved through various classical methods such as the Skraup synthesis, Friedländer synthesis, and Conrad-Limpach synthesis. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Halogenation: Another common method involves the bromination of quinoline. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods:
Ullmann-Type Coupling Reaction: This method involves the nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide to form an azido complex intermediate, which is then cyclized to form 7-Bromoquinoline.
Types of Reactions:
Substitution Reactions: 7-Bromoquinoline undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
- The major products formed from these reactions depend on the nucleophile used. For example, using sodium azide results in the formation of azidoquinoline derivatives.
科学研究应用
7-Bromoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: Quinoline derivatives, including 7-Bromoquinoline, have shown potential as antimalarial, antibacterial, and anticancer agents. They are also used in the study of enzyme inhibitors and receptor antagonists.
Industry: In the industrial sector, 7-Bromoquinoline is used in the production of dyes, pigments, and polymers.
作用机制
Target of Action
7-Bromoquinoline is a derivative of quinoline, which is a heterocyclic compound that has been widely used in the field of medicinal chemistry . .
Mode of Action
Quinoline and its derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 7-Bromoquinoline with its targets would need further investigation.
Biochemical Pathways
Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may have multiple effects at the molecular and cellular level
相似化合物的比较
Quinoline: The parent compound, which lacks the bromine substitution.
8-Bromoquinoline: Another brominated derivative with the bromine atom at the eighth position.
Chloroquinoline: A similar compound where a chlorine atom is substituted instead of bromine.
Uniqueness:
- The position of the bromine atom in 7-Bromoquinoline provides unique electronic and steric properties, making it distinct from other halogenated quinolines. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
7-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBSZCUHOLWQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334593 | |
| Record name | 7-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-36-0 | |
| Record name | 7-Bromoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 7-Bromoquinoline-5,8-dione a significant compound in medicinal chemistry?
A1: 7-Bromoquinoline-5,8-dione serves as a crucial building block for synthesizing various biologically active compounds, particularly those exhibiting antitumor and antimicrobial properties. This compound is a key intermediate in producing structurally diverse quinoline-5,8-dione derivatives, which have shown promising activity against a range of tumors. [, ]
Q2: What is the most efficient synthetic route for obtaining 7-Bromoquinoline-5,8-dione?
A2: While earlier methods involved multi-step syntheses with low yields, a more practical approach utilizes 5,8-Dimethoxyquinoline as the starting material. This method leverages the high regioselectivity of monobromination at the C(7) position with N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF). Subsequent mild oxidation using Cerium(IV) ammonium nitrate efficiently yields 7-Bromoquinoline-5,8-dione. []
Q3: How does the choice of solvent influence the bromination of 5,8-Dimethoxyquinoline?
A3: The use of THF as a solvent proves critical for achieving regioselective bromination at the desired C(7) position of 5,8-Dimethoxyquinoline. Employing other solvent systems often leads to competing bromination at the C(6) position, reducing the yield of the desired 7-bromo derivative. []
Q4: Can you describe an example of how 7-Bromoquinoline-5,8-dione is used to develop new antimicrobial agents?
A4: Researchers have successfully synthesized a series of 7-Bromoquinoline-5,8-dione containing aryl sulfonamides by directly reacting 7-Bromoquinoline-5,8-dione with various aryl sulfonamides. These compounds, characterized by their low molecular weight and favorable lipophilicity, have demonstrated promising in vitro antimicrobial activity against both bacterial and fungal strains. Molecular docking studies further suggest their potential to inhibit bacterial dihydropteroate synthase. []
Q5: Has 7-Bromoquinoline-5,8-dione been utilized in the total synthesis of complex natural products?
A5: Yes, 7-Bromoquinoline-5,8-dione plays a crucial role in the total synthesis of Streptonigrone, a potent antitumor antibiotic. A key step involves a selective Fremy's salt oxidation of a precursor compound to yield 7-Bromoquinoline-5,8-quinone, which is then further elaborated to construct the complete Streptonigrone molecule. []
Q6: Beyond antimicrobial and antitumor applications, are there other research areas where derivatives of 7-Bromoquinoline-5,8-dione are being explored?
A6: Yes, researchers are actively exploring the synthesis and properties of new 6,7-disubstituted-5,8-quinolinequinone derivatives, which are prepared from precursors like 6,7-dibromo-5,8-quinolinequinone and 6,7-chloro-5,8-quinolinequinone. These compounds are synthesized through palladium-catalyzed reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse aryl substituents. This area of research holds promise for discovering new compounds with potentially valuable biological activities. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


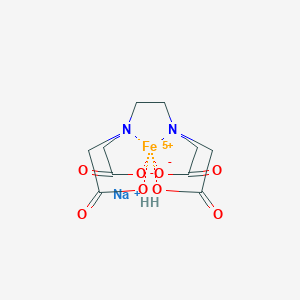
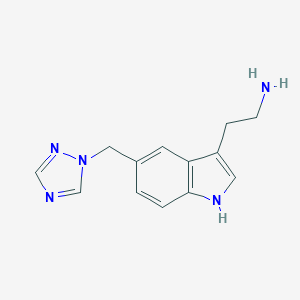
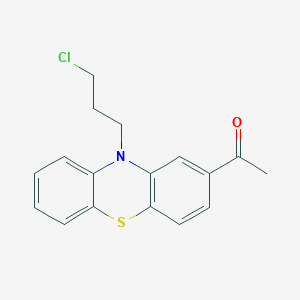
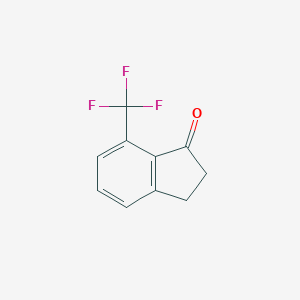

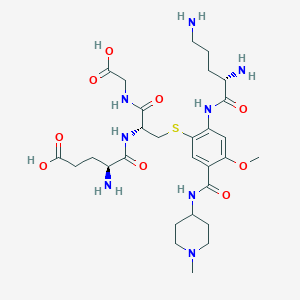
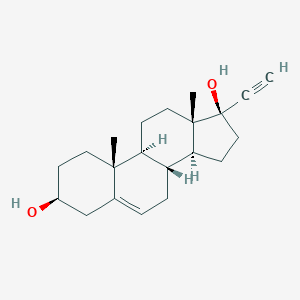
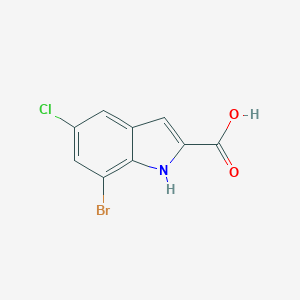
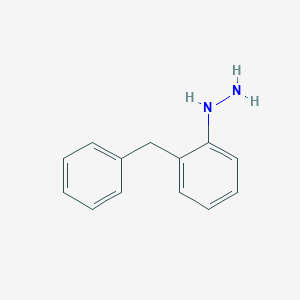
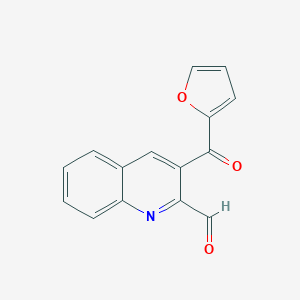

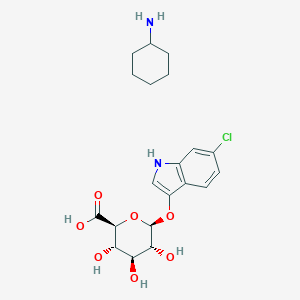
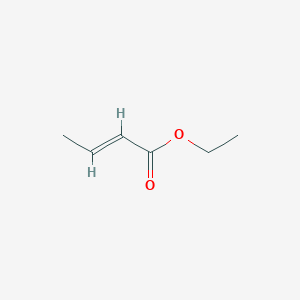
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)
